molecular formula C16H16N4O7 B2854144 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 912774-01-7

4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2854144
CAS No.: 912774-01-7
M. Wt: 376.325
InChI Key: VUIXMCWITADZLH-UHFFFAOYSA-N
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Description

This compound (CAS: 912774-01-7) is a 1,2,3-triazole derivative featuring dual ester functionalities at positions 4 and 5 of the triazole ring and a benzodioxol-substituted carbamoylmethyl group at position 1 . Its synthesis likely involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach optimized for eco-friendly, solvent-free conditions, as demonstrated for structurally analogous triazole dicarboxylates (e.g., 92–94% yields for similar compounds) .

Properties

IUPAC Name

dimethyl 1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O7/c1-24-15(22)13-14(16(23)25-2)20(19-18-13)7-12(21)17-6-9-3-4-10-11(5-9)27-8-26-10/h3-5H,6-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIXMCWITADZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be synthesized from piperonal through a series of reactions, including oxidation and cyclization.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.

    Formation of the Triazole Ring:

    Esterification: The final step involves esterification to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Antimicrobial Properties

One of the prominent applications of this compound is its antimicrobial activity. Research has shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that similar triazole derivatives effectively inhibited the growth of various pathogenic bacteria and fungi, suggesting a potential role in developing new antimicrobial agents .

Anticancer Activity

Triazole compounds are also being investigated for their anticancer properties. Studies have indicated that modifications to the triazole ring can enhance cytotoxicity against cancer cell lines. A case study involving a structurally related triazole compound showed promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, research indicates that triazole derivatives can inhibit enzymes involved in fungal cell wall synthesis, which could lead to new antifungal therapies .

Pesticide Development

In agriculture, 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate is being explored as a potential pesticide. Its structural similarity to known fungicides suggests it could be effective against crop pathogens. Field trials have indicated that compounds with similar structures can reduce fungal infections in crops while being environmentally benign .

Herbicidal Activity

The compound's ability to disrupt metabolic pathways in plants has led to investigations into its herbicidal properties. Preliminary studies have shown that certain triazole derivatives can inhibit the growth of weed species without harming crop plants . This selective herbicidal action could be beneficial for integrated pest management strategies.

Polymer Synthesis

In material science, the compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for the incorporation into polymer chains through various polymerization techniques. Research has suggested that polymers derived from triazole compounds exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .

Coatings and Surface Treatments

The unique chemical properties of 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate make it suitable for use in coatings and surface treatments. Studies have reported that coatings containing triazole compounds display improved resistance to corrosion and wear . This application is particularly relevant in industries where durability is critical.

Mechanism of Action

The mechanism of action of 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous 1,2,3-triazole-4,5-dicarboxylates, emphasizing substituent variations, synthetic routes, and functional properties:

Compound Substituents Synthesis Yield Key Properties/Applications References
Target Compound: 4,5-Dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate Benzodioxol-carbamoylmethyl at N1; methyl esters at C4/C5 Not reported Structural uniqueness suggests potential CNS or anticancer activity; no reported bioactivity.
Dimethyl 1-(2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6a) Benzothiazole-piperazine at N1; methyl esters at C4/C5 92–94% Anticancer screening candidate; confirmed by NMR (δH 3.97–4.00 ppm for methyl esters).
Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate Oxazoline-methyl at N1; ethyl esters at C4/C5 85% Antibacterial activity against S. aureus and E. coli; characterized by EI-MS and IR.
Dimethyl 1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (2a) Phenyl-hydroxyethyl at N1; methyl esters at C4/C5 78% Regioselective ester reduction (NaBH4/MeOH/THF); C4 ester unreactive due to electronic effects.
Dimethyl 1-(3-Hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylate Iodo-phenylpropyl at N1; methyl esters at C4/C5 Not reported Crystallographic data (triclinic P1, R = 0.015); hydrogen-bonded dimers via O–H⋯O interactions.

Key Observations:

Structural Diversity :

  • The target compound distinguishes itself with a benzodioxol-carbamoylmethyl group, a motif absent in other analogs. This group may enhance lipophilicity and CNS penetration compared to benzothiazole-piperazine (6a) or oxazoline derivatives .
  • Ester Reactivity : Unlike compound 2a, where the C5 ester is selectively reduced, the target compound’s ester groups may exhibit distinct reactivity due to electron-withdrawing effects from the benzodioxol moiety .

Synthetic Efficiency :

  • High yields (≥85%) are achieved across analogs using CuAAC, but the target compound’s synthesis yield remains unreported. Optimization of solvent-free protocols (as in 6a/b) could improve scalability .

Biological Potential: While the benzothiazole-piperazine analog (6a) and oxazoline derivative (6m) show anticancer/antibacterial activity, the target compound’s benzodioxol group—common in MAO inhibitors and neuroactive agents—suggests unexplored therapeutic avenues .

Crystallographic Insights :

  • The iodo-phenylpropyl analog (CAS: 912774-01-7) exhibits planar triazole rings (r.m.s. deviation = 0.0034 Å) and hydrogen-bonded dimers, providing a structural benchmark for future crystallography of the target compound .

Biological Activity

The compound 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16N4O5\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_5

This structure includes a triazole ring and a benzodioxole moiety, both of which are known for their biological significance. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

A notable study investigated the cytotoxic effects of related triazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited IC50 values ranging from 10 to 20 µM, demonstrating their efficacy in inhibiting cancer cell proliferation .

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-715
Triazole Derivative BMDA-MB-23112

Anti-inflammatory Activity

The anti-inflammatory activity of this compound has also been explored. Research indicates that benzodioxole derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the suppression of NF-kB signaling pathways, which play a crucial role in inflammation regulation .

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound effectively reduced the levels of inflammatory mediators by up to 50%, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against a range of pathogens. In vitro studies revealed that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be between 32 to 64 µg/mL for various bacterial strains .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It can modulate intracellular signaling pathways that regulate apoptosis and inflammation.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, leading to disruption in replication and transcription processes.

Case Studies

A case study involving a series of synthesized triazole derivatives demonstrated their effectiveness in reducing tumor growth in vivo. In murine models implanted with human breast cancer cells, treatment with these compounds resulted in a significant reduction in tumor size compared to control groups .

Another study focused on the anti-inflammatory effects observed in animal models where administration of the compound led to decreased paw swelling in carrageenan-induced edema models .

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